N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorofluorobenzyl group, a pyrazole ring, and an isoxazolecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the chlorofluorobenzyl precursor, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Belzutifan: A compound with therapeutic applications in treating von Hippel-Lindau disease.
Uniqueness
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClFN7O4 |
---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17ClFN7O4/c1-11-5-18(25-28(11)8-13-3-4-14(22)6-17(13)21)24-20(30)19-16(12(2)33-26-19)10-27-9-15(7-23-27)29(31)32/h3-7,9H,8,10H2,1-2H3,(H,24,25,30) |
InChI Key |
HRZCNNLJTRIUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
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